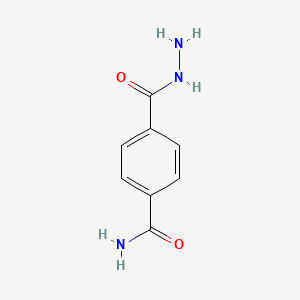

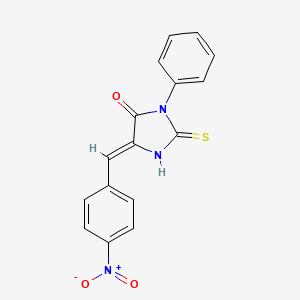

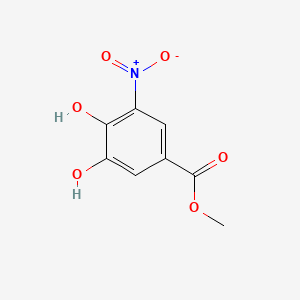

5-((4-硝基苯基)亚甲基)-3-苯基-2-硫代-4-咪唑烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various imidazolidinone derivatives has been a subject of interest in recent research. For instance, the synthesis of 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone derivatives was achieved through the condensation of ω-(4-formylphenoxy)acetophenone derivatives with 3-phenyl-4-thioxo-2-thiazolidinone, resulting in good yields . Similarly, 2-thio 3-alkyl 5-phenylmethylidene 4-imidazolidinones were synthesized using a tandem aza Wittig reaction involving vinyliminophosphorane, carbon disulfide, and aliphatic primary amines . These methods demonstrate the versatility of synthetic approaches in creating imidazolidinone compounds with potential biological activities.

Molecular Structure Analysis

The molecular and solid-state structure of a related compound, 5-(5-nitro furan-2-ylmethylene), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was characterized using X-ray powder diffraction (XRPD) and density functional theory (DFT) . The structure was found to be triclinic with specific space group parameters. This detailed analysis provides insight into the molecular geometry and electronic structure, which are crucial for understanding the reactivity and interaction of these compounds.

Chemical Reactions Analysis

The reactivity of imidazolidinone derivatives has been explored in various chemical reactions. For example, the new 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone derivatives underwent cycloaddition with N-arylmaleimides, ethyl acrylate, and ω-nitrostyrene, yielding fused thiopyrano[2,3-d]thiazole derivatives . This demonstrates the potential of these compounds to participate in cycloaddition reactions, which could be exploited in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidinone derivatives are influenced by their molecular structure. The pK_BH+ values of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones were determined, indicating that these compounds can exhibit varying degrees of basicity . Additionally, the presence of E,Z-isomerism around the C=N bond was observed, with the major isomer being the E-form. The rates of proton exchange between configurational isomers were also studied, providing valuable information on the dynamic behavior of these molecules .

Anticancer Activity Evaluation

The anticancer activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones was evaluated against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers . The study identified compounds with significant antimitotic activity and low toxicity toward normal human blood lymphocytes, highlighting the potential therapeutic applications of these derivatives .

科学研究应用

抗菌和抗真菌活性

研究表明,包括与5-((4-硝基苯基)亚甲基)-3-苯基-2-硫代-4-咪唑烷酮结构相似的5-亚氨基-4-硫代-2-咪唑烷酮衍生物在抗菌和抗真菌应用中具有潜力。这些化合物表现出显著的抗微生物活性,其中一些在这一领域表现出卓越的有效性(Ammar et al., 2016)。

晶体结构分析

使用X射线衍射分析了与5-((4-硝基苯基)亚甲基)-3-苯基-2-硫代-4-咪唑烷酮密切相关的化合物的晶体结构。这项研究为分子结构和键合特性提供了关键见解,促进了在各种科学领域的进一步应用(Ogawa et al., 2007)。

合成融合噻吡喃[2,3-d]噻唑烷衍生物

已开发了创新的合成方法,用于从5-芳基亚甲基-3-苯基-4-硫代-2-噻唑烷酮化合物中制备融合噻吡喃[2,3-d]噻唑烷衍生物。这些进展对于扩展这些化合物的化学多样性和潜在应用在各种研究领域中具有重要意义(Badawy et al., 2015)。

血吸虫活性

对5-苄亚甲基-3-(4-硝基苄)-2-硫代-咪唑烷-4-酮及相关化合物的研究揭示了它们的潜在血吸虫活性。这一发现为将这些化合物作为治疗剂对抗血吸虫感染开辟了新途径(Albuquerque et al., 2005)。

咪唑烷-2-酮的制备和pH研究

关于4-亚氨基-1-甲基-3-(4-硝基苯基)咪唑烷-2-酮的制备和性质的研究,包括它们的pK值和E,Z-异构体,为了解这些化合物提供了宝贵信息。这样的研究有助于调控它们的性质以用于特定的科学应用(Angelova et al., 2003)。

镍(II)配合物和抗微生物活性

已研究了与5-((4-硝基苯基)亚甲基)-3-苯基-2-硫代-4-咪唑烷酮衍生物形成的镍(II)配合物的热性质、抗微生物活性和DNA结合能力。这项研究突出了这些化合物在生物化学和材料科学中的多方面应用(El-Sonbati et al., 2017)。

合成新的螺环杂环化合物

已开发了从罗丹宁衍生物合成新的螺环杂环化合物的创新方法,这些化合物与5-((4-硝基苯基)亚甲基)-3-苯基-2-硫代-4-咪唑烷酮密切相关。这些方法对于创造具有潜在应用的新化合物在各种科学领域中具有重要意义(Ghany, 1997)。

属性

IUPAC Name |

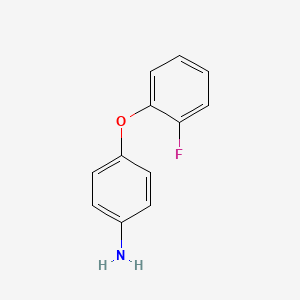

(5Z)-5-[(4-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15-14(10-11-6-8-13(9-7-11)19(21)22)17-16(23)18(15)12-4-2-1-3-5-12/h1-10H,(H,17,23)/b14-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKRVOXOPIJRAY-UVTDQMKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53514-58-2 |

Source

|

| Record name | 4-Imidazolidinone, 5-((4-nitrophenyl)methylene)-3-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053514582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)